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Abstract
(+)-Dalbergiphenol is a naturally occurring neoflavonoid, a class of phenolic compounds found

in various plant species. It has been notably isolated from the heartwood of trees belonging to

the Dalbergia genus, such as Dalbergia sissoo[1]. Neoflavonoids are of significant interest to

the scientific community due to their diverse biological activities. This technical guide provides

a comprehensive overview of the chemical structure and stereochemistry of (+)-
Dalbergiphenol, including its structural elucidation, and presents a summary of relevant

experimental methodologies.

Chemical Structure and Identification
Dalbergiphenol is a neoflavonoid characterized by a 4-phenylchroman skeleton. The precise

chemical structure and systematic name for Dalbergiphenol are crucial for its unambiguous

identification and for understanding its chemical properties and biological interactions.

IUPAC Name and Structural Formula
While the specific IUPAC name for the (+)-enantiomer of Dalbergiphenol is not explicitly

available in the reviewed literature, the general structure of Dalbergiphenol is known. The
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stereochemistry of the chiral center dictates the "(+)" designation, which refers to its

dextrorotatory nature. The absolute configuration (R/S) of (+)-Dalbergiphenol is not definitively

reported in the available literature.

Chemical Identifiers (General Dalbergiphenol):

Identifier Value

IUPAC Name
4-(2,4-dihydroxyphenyl)-3,4-dihydro-2H-

chromen-7-ol

Molecular Formula C₁₅H₁₄O₄

Molecular Weight 258.27 g/mol

SMILES C1C(C2=CC=C(C=C2)O)OC3=CC(=CC=C31)O

InChI
InChI=1S/C15H14O4/c16-10-5-6-13-12(8-10)9-

15(19-13)11-3-1-2-7-14(11)18/h1-8,15-18H,9H2

InChIKey Not available

Spectroscopic Data
The structural elucidation of Dalbergiphenol has been primarily achieved through spectroscopic

techniques, most notably Nuclear Magnetic Resonance (NMR) spectroscopy. While specific ¹H

and ¹³C NMR data for the purified (+)-Dalbergiphenol enantiomer are not provided in the

searched literature, the general spectral characteristics are consistent with the proposed

neoflavonoid structure.

Table of Expected NMR Data (based on general neoflavonoid structures):

¹H NMR (Typical Shifts) ¹³C NMR (Typical Shifts)

Aromatic protons (δ 6.0-8.0 ppm) Aromatic carbons (δ 100-160 ppm)

Methine proton at chiral center (δ 4.0-5.5 ppm) Methine carbon at chiral center (δ 70-90 ppm)

Methylene protons (δ 2.5-3.5 ppm) Methylene carbon (δ 20-40 ppm)

Phenolic hydroxyl protons (variable shifts) Carbonyl carbon (if present, δ > 160 ppm)
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Note: The actual chemical shifts can vary depending on the solvent and experimental

conditions.

Stereochemistry of (+)-Dalbergiphenol
The "(+)" prefix in (+)-Dalbergiphenol indicates that it is the dextrorotatory enantiomer,

meaning it rotates plane-polarized light in a clockwise direction[2][3]. The stereochemistry of a

molecule is critical as different enantiomers can exhibit distinct biological activities.

Absolute Configuration
The absolute configuration at the chiral center of (+)-Dalbergiphenol, designated by the Cahn-

Ingold-Prelog (R/S) notation, has not been explicitly reported in the reviewed scientific

literature[4][5]. Determination of the absolute configuration typically requires advanced

analytical techniques such as X-ray crystallography of a single crystal or comparison of

experimental electronic circular dichroism (ECD) or vibrational circular dichroism (VCD) spectra

with quantum chemical calculations.

Optical Rotation
The specific optical rotation is a fundamental physical property of a chiral compound. Although

the "(+)" designation implies a positive optical rotation, the specific value for (+)-
Dalbergiphenol is not available in the provided search results. The specific rotation is

measured using a polarimeter and is dependent on the concentration of the sample, the path

length of the light, the temperature, and the wavelength of the light source (typically the sodium

D-line at 589 nm)[6][7].

Experimental Protocols
The following sections outline generalized experimental methodologies for the isolation,

purification, and structural characterization of Dalbergiphenol from natural sources, based on

common practices for the isolation of neoflavonoids.

Isolation and Purification
Dalbergiphenol is typically isolated from the heartwood of Dalbergia species[1]. A general

protocol for its extraction and purification is as follows:
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Extraction: The dried and powdered plant material (e.g., heartwood of Dalbergia sissoo) is

subjected to extraction with a suitable organic solvent, such as methanol or ethanol, often

using a Soxhlet apparatus or maceration[8].

Fractionation: The crude extract is then concentrated under reduced pressure and may be

partitioned between different immiscible solvents (e.g., hexane, ethyl acetate, and water) to

separate compounds based on their polarity.

Chromatography: The fraction enriched with Dalbergiphenol is further purified using column

chromatography over silica gel or other stationary phases. A gradient elution system with a

mixture of non-polar and polar solvents (e.g., hexane-ethyl acetate) is commonly employed

to separate the individual compounds[8][9].

Final Purification: Final purification to obtain pure (+)-Dalbergiphenol may require further

chromatographic steps, such as preparative thin-layer chromatography (TLC) or high-

performance liquid chromatography (HPLC).

Structural Elucidation
The chemical structure of the isolated compound is determined using a combination of

spectroscopic methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and 2D-NMR (e.g.,

COSY, HSQC, HMBC) experiments are the primary tools for establishing the connectivity of

atoms in the molecule.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine

the exact molecular weight and elemental composition of the compound.

Infrared (IR) Spectroscopy: IR spectroscopy helps in identifying the functional groups

present in the molecule, such as hydroxyl (-OH) and aromatic (C=C) groups.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about

the electronic transitions within the molecule and is characteristic of the chromophore

system.

Stereochemical Analysis
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Determining the absolute stereochemistry of (+)-Dalbergiphenol would involve the following

advanced techniques:

X-ray Crystallography: This is the most definitive method for determining the absolute

configuration of a chiral molecule. It requires the formation of a high-quality single crystal of

the compound[10][11][12][13].

Chiroptical Spectroscopy: Techniques like Electronic Circular Dichroism (ECD) and

Vibrational Circular Dichroism (VCD) can be used. The experimental spectrum is compared

with the theoretically calculated spectrum for the possible enantiomers (R and S) to assign

the absolute configuration.

Chiral Derivatization: The molecule can be derivatized with a chiral reagent of known

absolute configuration. The resulting diastereomers can then be analyzed by NMR or other

techniques to deduce the stereochemistry of the original molecule.

Visualizations
Chemical Structure of Dalbergiphenol
Caption: 2D representation of the chemical structure of Dalbergiphenol.

Workflow for Stereochemical Determination
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Caption: Logical workflow for the isolation and stereochemical determination of (+)-
Dalbergiphenol.

Conclusion
(+)-Dalbergiphenol is a neoflavonoid of significant scientific interest. While its planar chemical

structure is well-established, a definitive assignment of its absolute stereochemistry remains to

be reported in widely accessible literature. This guide provides a summary of the known

structural information and outlines the standard experimental procedures required for the

complete stereochemical elucidation of this natural product. Further research, particularly

employing X-ray crystallography or advanced chiroptical methods, is necessary to

unequivocally determine the absolute configuration of (+)-Dalbergiphenol. This information is

paramount for any future studies on its biological activity and potential applications in drug

development.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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